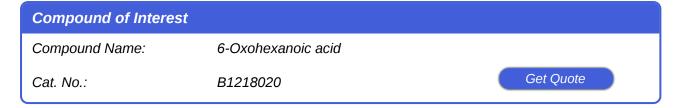


# Spectroscopic Profile of 6-Oxohexanoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-oxohexanoic acid** (CAS No. 928-81-4), a bifunctional molecule containing both a carboxylic acid and an aldehyde group. Understanding its spectroscopic characteristics is crucial for its identification, characterization, and application in various research and development settings, including its role as a metabolite and in organic synthesis.[1][2] This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with methodologies for their acquisition and interpretation.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **6-oxohexanoic acid**, both <sup>1</sup>H and <sup>13</sup>C NMR provide key structural information.

#### <sup>1</sup>H NMR Spectroscopy

While a complete, experimentally verified <sup>1</sup>H NMR spectrum with assigned chemical shifts and coupling constants for **6-oxohexanoic acid** is not readily available in public databases, a predicted spectrum can provide valuable insights. The key resonances to expect are for the aldehydic proton, the carboxylic acid proton, and the methylene groups of the aliphatic chain.

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts for **6-Oxohexanoic Acid** 



Protons	Predicted Chemical Shift $(\delta, ppm)$	Multiplicity
-CHO	~9.8	Triplet (t)
-COOH	~12.0	Singlet (s, broad)
-CH <sub>2</sub> -CHO	~2.5	Triplet of doublets (td)
-CH <sub>2</sub> -COOH	~2.3	Triplet (t)
-CH <sub>2</sub> -CH <sub>2</sub> -CHO	~1.7	Quintet
-CH <sub>2</sub> -CH <sub>2</sub> -COOH	~1.6	Quintet

Note: Predicted values are based on standard chemical shift tables and software. Actual experimental values may vary based on solvent and other experimental conditions.

#### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule. PubChem indicates the availability of a <sup>13</sup>C NMR spectrum for **6-oxohexanoic acid** from SpectraBase.[3] The expected chemical shifts are summarized below.

Table 2: Expected <sup>13</sup>C NMR Chemical Shifts for 6-Oxohexanoic Acid

Carbon Atom	Expected Chemical Shift (δ, ppm)
-CHO	~202
-COOH	~179
-CH <sub>2</sub> -CHO	~43
-CH <sub>2</sub> -COOH	~34
-CH <sub>2</sub> -CH <sub>2</sub> -CHO	~29
-CH <sub>2</sub> -CH <sub>2</sub> -COOH	~24



Note: These are typical ranges for such carbon environments and should be confirmed with experimental data.

#### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **6-oxohexanoic acid** is characterized by the distinct absorption bands of the carboxylic acid and aldehyde moieties. An Attenuated Total Reflectance (ATR) IR spectrum is noted as being available in SpectraBase.[3]

Table 3: Characteristic IR Absorption Bands for 6-Oxohexanoic Acid

Functional Group	Vibration	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
Carboxylic Acid O-H	Stretch	3300 - 2500	Strong, Broad
Aldehyde C-H	Stretch	2850 - 2800 and 2750 - 2700	Medium, Sharp
Carbonyl (C=O)	Stretch (Carboxylic Acid and Aldehyde)	1730 - 1700	Strong, Sharp
C-O	Stretch	1320 - 1210	Medium

## **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The molecular weight of **6-oxohexanoic acid** is 130.14 g/mol .[1][3]

Analysis of the fragmentation patterns of homologous compounds, such as 5-oxohexanoic acid and 6-oxoheptanoic acid, suggests key fragmentation pathways for **6-oxohexanoic acid** under mass spectrometric analysis.[4]

Table 4: Expected Key Fragments in the Mass Spectrum of 6-Oxohexanoic Acid



m/z	Proposed Fragment	Fragmentation Pathway
130	[C <sub>6</sub> H <sub>10</sub> O <sub>3</sub> ] <sup>+</sup>	Molecular Ion (M+)
113	[M - OH]+	Loss of hydroxyl radical from the carboxylic acid
101	[M - CHO]+	α-cleavage with loss of the formyl group
85	[M - COOH]+	Loss of the carboxyl group
73	[C₃H₅O₂] <sup>+</sup>	Cleavage of the C3-C4 bond
55	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>	Further fragmentation

## **Experimental Protocols**

Detailed experimental protocols are essential for the reproducible acquisition of high-quality spectroscopic data.

#### **NMR Spectroscopy**

A general protocol for obtaining NMR spectra of a carboxylic acid like **6-oxohexanoic acid** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **6-oxohexanoic acid** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or D<sub>2</sub>O) in an NMR tube.
- Instrument Setup: Use a standard NMR spectrometer (e.g., 300-500 MHz).
- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. The broad resonance of the carboxylic acid proton may require adjustment of the spectral window and acquisition parameters.
- <sup>13</sup>C NMR Acquisition: Acquire a proton-decoupled <sup>13</sup>C NMR spectrum to obtain singlets for each unique carbon atom. A longer relaxation delay may be necessary for the carbonyl carbons.



 Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., tetramethylsilane, TMS).

#### **ATR-IR Spectroscopy**

The following outlines a typical procedure for acquiring an ATR-IR spectrum:

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of solid or liquid 6-oxohexanoic acid directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the sample spectrum over a standard range (e.g., 4000-400 cm<sup>-1</sup>).
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance.

#### **Mass Spectrometry**

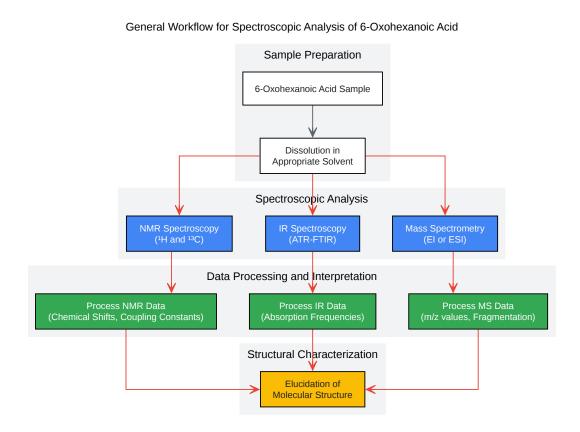
A general protocol for the analysis of an organic acid by mass spectrometry is as follows:

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

### **Visualization of Spectroscopic Analysis Workflow**



The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6-oxohexanoic acid**.



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Caption: A flowchart of the spectroscopic analysis process.



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